![molecular formula C7H7BN2O2 B1521094 1H-Benzimidazol-4-ylboronic acid CAS No. 499769-95-8](/img/structure/B1521094.png)
1H-Benzimidazol-4-ylboronic acid
Übersicht
Beschreibung
1H-Benzimidazol-4-ylboronic acid
Wirkmechanismus
Target of Action
Benzimidazole derivatives, which 1h-benzimidazol-4-ylboronic acid is a part of, have been reported to possess diverse biological and clinical applications . They are known to interact with various biological targets, leading to a wide range of activities such as anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant .
Mode of Action
It is known that benzimidazole derivatives can interact with dna minor groove binding agents . The interaction involves two steps: the binding agent is hydrophobically transferred from solution into the DNA minor groove, followed by the formation of hydrogen bonding or van der Waals interactions between the binding agent and the specific sequence in the DNA .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biological targets, potentially affecting multiple biochemical pathways .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biologische Aktivität
1H-Benzimidazol-4-ylboronic acid (C7H7BN2O2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids, including this compound, are known for their ability to interact with various biomolecules, leading to potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modulation of enzyme activities and inhibition of specific molecular targets involved in disease pathways. For instance, boronic acids are known to inhibit proteasomes and certain kinases, which are critical in cancer cell proliferation and survival .
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that derivatives of benzimidazole, including this compound, exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and K562S (chronic myeloid leukemia) cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest .
- Synergistic Effects : Studies have indicated that combining this compound with other chemotherapeutic agents can enhance anticancer efficacy, particularly in overcoming drug resistance mechanisms in cancer cells .
Antibacterial Activity
Research has highlighted the antibacterial potential of boronic acids:
- Inhibition of Resistant Strains : this compound derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations. This suggests a potential role in treating antibiotic-resistant infections .
Antioxidant Activity
The compound has also been assessed for its antioxidant properties:
- Free Radical Scavenging : In vitro assays demonstrated that this compound exhibits significant free radical scavenging activity, which may contribute to its overall therapeutic profile by mitigating oxidative stress associated with various diseases .
Case Studies
Several studies have explored the biological activity of this compound:
- Cytotoxicity Studies : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a high selectivity index, suggesting low toxicity to normal cells while effectively targeting cancerous cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties, revealing that this compound inhibits the growth of several bacterial strains, including E. coli and MRSA. The compound's mechanism was linked to its ability to disrupt bacterial protein synthesis .
Data Table: Biological Activity Summary
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Benzimidazole derivatives, including 1H-benzimidazol-4-ylboronic acid, have shown promising antiviral properties against various viral pathogens:
- HIV : Several studies have synthesized benzimidazole derivatives as reverse transcriptase inhibitors (RTIs) against HIV-1. Notably, compounds derived from 1H-benzimidazol-4-ylboronic acid have demonstrated effective inhibition of HIV replication with low EC50 values, indicating their potential as anti-HIV agents .
- Hepatitis B and C : High-throughput screening has identified benzimidazole derivatives that inhibit the secretion of hepatitis B surface antigen (HBsAg) and exhibit activity against hepatitis C virus (HCV). Some compounds have shown EC50 values in the nanomolar range, indicating strong antiviral efficacy .
Cancer Therapeutics
The compound's boronic acid functionality allows it to interact with various biological targets, making it a candidate for cancer therapy:
- PI3 Kinase Inhibition : Research has indicated that benzimidazole boronic acid derivatives can inhibit PI3 kinase activity, a critical pathway in cancer cell proliferation and survival. This suggests potential applications in treating cancers such as breast cancer and multiple myeloma .
- PARP Inhibitors : Certain derivatives have been studied for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. These compounds may enhance the effectiveness of chemotherapy by preventing cancer cells from repairing DNA damage .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects:
- Cyclooxygenase Inhibition : Studies have shown that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Compounds derived from this structure have demonstrated lower IC50 values compared to standard anti-inflammatory drugs like diclofenac .
Summary Table of Applications
Application Area | Specific Activity | Notable Findings |
---|---|---|
Antiviral | HIV, HBV, HCV | Effective RTIs with low EC50 values against HIV strains |
Cancer Therapy |
Eigenschaften
IUPAC Name |
1H-benzimidazol-4-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)5-2-1-3-6-7(5)10-4-9-6/h1-4,11-12H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWJCMBQRPPTIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)NC=N2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663409 | |
Record name | 1H-Benzimidazol-4-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499769-95-8 | |
Record name | B-1H-Benzimidazol-7-ylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499769-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazol-4-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.